molecular formula C15H14O2 B1660872 (E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 84922-00-9

(E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B1660872
CAS RN: 84922-00-9
M. Wt: 226.27 g/mol
InChI Key: LXMJCCGGGNVBFC-SOFGYWHQSA-N
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Description

(E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in many plants. Chalcone has been the subject of numerous studies due to its potential therapeutic properties.

Scientific Research Applications

Photochromic Properties and Synthesis

Compounds similar to "(E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one" have been synthesized and their photochromic properties studied. For instance, new hetarylethenes exhibiting photochromic properties in solution were synthesized, including detailed analysis of their molecular and crystal structure through X-ray diffraction. These compounds demonstrate thermal stability and fluorescence upon photoinduction (Makarova et al., 2011).

Structural Analysis and Theoretical Investigations

Research has also delved into structural analysis and theoretical investigations of related compounds, highlighting their synthesis yields and structural investigation via IR, NMR, and X-ray spectroscopy. These studies contribute to understanding the conformational behavior and electronic delocalization within these molecules, which is crucial for designing molecules with desired photophysical properties (Silva et al., 2018).

Photophysical Properties in Diverse Solvents

The effect of solvent polarity on the photophysical properties of chalcone derivatives has been extensively studied, indicating significant solvatochromic effects due to intramolecular charge transfer (ICT) interactions. These findings are essential for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs), where solvent effects can significantly impact performance (Kumari et al., 2017).

Antibacterial Activity and Microwave-Assisted Synthesis

Some derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential for developing new antibacterial agents. The use of solvent-free microwave irradiation for synthesis represents an environmentally friendly approach to compound preparation (Ashok et al., 2012).

Nonlinear Optical Properties

The nonlinear optical properties of certain chalcone derivatives have been investigated, showing potential applications in photonic devices due to their high nonlinear refractive index and absorption coefficients. Such studies are crucial for the development of materials for optical limiting and laser protection applications (Razvi et al., 2019).

properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-7-14(12(2)10-11)15(16)8-6-13-4-3-9-17-13/h3-10H,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMJCCGGGNVBFC-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419454
Record name NSC201619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

CAS RN

84922-00-9
Record name NSC201619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

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